Halofantrine hydrochloride
Overview
Description
Halofantrine hydrochloride is an antimalarial drug . It belongs to the phenanthrene class of compounds that includes quinine and lumefantrine . It is used for the treatment of severe malaria .
Chemical Reactions Analysis
Halofantrine hydrochloride appears to inhibit the polymerization of heme molecules (by the parasite enzyme “heme polymerase”), resulting in the parasite being poisoned by its own waste . More detailed chemical reaction analysis was not found in the retrieved sources.Physical And Chemical Properties Analysis
Halofantrine hydrochloride has a molecular weight of 536.9 g/mol . It is practically insoluble in water (at room temperature), n-hexane, and phosphate buffer solution of pH 7.4 . The partition coefficient between n-octanol and water gave a log p in the range of 3.20-3.26 .Scientific Research Applications
Antimalarial Activity and Therapeutic Potential
Halofantrine hydrochloride is recognized for its potent antimalarial activity, particularly effective against strains of plasmodium that are resistant to chloroquine and sulfonamide/pyrimethamine. This makes it a valuable treatment option in regions where resistance to conventional antimalarial drugs is a significant challenge. The efficacy of halofantrine in treating falciparum malaria, including in areas with chloroquine and sulfonamide/pyrimethamine-resistant strains, highlights its potential as a critical component in malaria management programs. However, the effectiveness of halofantrine against mefloquine-resistant P. falciparum requires further investigation, as preliminary studies suggest limited efficacy in such cases (Bryson & Goa, 1992).
Comparative Efficacy and Tolerability
In comparative studies, halofantrine has shown equivalent efficacy to mefloquine in treating malaria, with indications of better tolerability. This comparative aspect is crucial for therapeutic decision-making, especially in patient populations where tolerability and side effect profiles are significant considerations. The development of parasite resistance to halofantrine, as with other antimalarials, poses a challenge to its long-term utility, emphasizing the need for judicious use in specific geographic regions to preserve its effectiveness (Bryson & Goa, 1992).
Role in Stand-by Malaria Treatment
The concept of stand-by treatment for malaria, particularly for travelers in areas where immediate medical attention is not available, has included halofantrine as a potential option. The evolving landscape of drug resistance, particularly in regions with resistance to chloroquine and antifolate/sulpha drug combinations, necessitates the consideration of alternatives like halofantrine. However, concerns around QTc interval prolongation have led to a reevaluation of halofantrine's role in stand-by treatment protocols. This highlights the dynamic nature of therapeutic strategies in response to emerging safety data and resistance patterns (Schlagenhauf & Steffen, 1994).
Pharmacokinetic Properties
Understanding halofantrine's pharmacokinetic profile is essential for optimizing its therapeutic use. Factors such as absorption, distribution, metabolism, and excretion directly influence drug efficacy and safety. Poor absorption and variable peak plasma concentrations can complicate dosing strategies and potentially contribute to the emergence of drug resistance. These pharmacokinetic characteristics underscore the importance of continued research to refine dosing regimens and enhance therapeutic outcomes (Bryson & Goa, 1992).
Safety And Hazards
Halofantrine can cause abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .
properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halofantrine hydrochloride | |
CAS RN |
36167-63-2, 66051-64-7 | |
Record name | (±)-Halofantrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFANTRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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